(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol
Description
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a fluorinated heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a methyl group at position 3, a trifluoromethyl (CF₃) group at position 6, and a hydroxymethyl (-CH₂OH) moiety at position 5 (CAS: 1377582-02-9; molecular formula: C₉H₉F₃N₂OS) .
Properties
Molecular Formula |
C8H7F3N2OS |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C8H7F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h3,14H,2H2,1H3 |
InChI Key |
YCWVVCZJPQBVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, green chemistry approaches such as microwave-assisted synthesis have been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[2,1-b]thiazole scaffold is highly tunable, with substituents at positions 5, 6, and 3 critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
COX-2 Inhibition
The introduction of a methylsulfonyl (SO₂Me) group at position 6 and a dimethylamine (-NMe₂) at position 5 (compound 6a) significantly enhances COX-2 selectivity. The SO₂Me group mimics the polar pocket of COX-2, while the -NMe₂ group optimizes binding affinity . In contrast, the hydroxymethyl (-CH₂OH) group in the target compound may reduce COX-2 affinity due to its smaller size and lower lipophilicity.
Antitumor Activity
Thiadiazole derivatives (e.g., 9b) with extended conjugated systems exhibit potent antitumor effects, likely due to intercalation with DNA or inhibition of kinase pathways . The trifluoromethyl group in the target compound could enhance cell membrane permeability, but its shorter substituent chain may limit π-stacking interactions compared to bulkier analogs like 9b.
Physicochemical Properties
- Solubility: The -CH₂OH group enhances aqueous solubility relative to esters or alkylamines (e.g., 6a), which may favor intravenous administration .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
Biological Activity
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a synthetic organic compound notable for its imidazo-thiazole core structure, which is frequently associated with various biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 236.22 g/mol. The structural features include:
- Imidazo-thiazole core : Known for diverse biological activities.
- Trifluoromethyl group : Enhances hydrophobic interactions and metabolic stability.
- Hydroxymethyl substituent : Potentially increases solubility and bioactivity.
Antimicrobial Properties
Research indicates that compounds featuring imidazo-thiazole scaffolds exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The trifluoromethyl group is believed to enhance the compound's interaction with bacterial membranes due to increased lipophilicity.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that it induces apoptosis in cancer cells through the following mechanisms:
- Inhibition of cell proliferation : IC values have been reported as low as 10 µM against A-431 and Jurkat cell lines.
- Disruption of cellular processes : The compound appears to interfere with critical signaling pathways involved in cell survival.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo-thiazoles showed promising activity against resistant bacterial strains, with this compound being among the most effective.
- Anticancer Evaluation : In research conducted by MDPI, the compound was tested against multiple cancer cell lines and exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
